molecular formula C30H46O8 B11938136 Uzarigenin digitaloside

Uzarigenin digitaloside

Cat. No.: B11938136
M. Wt: 534.7 g/mol
InChI Key: VPUNMTHWNSJUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The semisynthesis of uzarigenin digitaloside involves several steps starting from the broadly available epi-androsterone. The synthetic strategy includes the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation. The installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the semisynthesis approach provides a scalable route for its production. The use of widely available starting materials and moderate to high-yielding reactions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Uzarigenin digitaloside undergoes various chemical reactions, including oxidation, reduction, and substitutionThe Stille-cross-coupling reaction is employed for the installation of the butenolide ring at C-17, followed by stereoselective hydrogenation .

Common Reagents and Conditions:

    Oxidation: Mukaiyama oxidation

    Coupling Reaction: Stille-cross-coupling

    Hydrogenation: Stereoselective hydrogenation

Major Products: The major products formed from these reactions include uzarigenin and its diastereoisomer allo-uzarigenin .

Scientific Research Applications

Uzarigenin digitaloside is primarily used in scientific research related to life sciences. Its applications span across various fields, including:

Mechanism of Action

The mechanism of action of uzarigenin digitaloside involves its interaction with molecular targets and pathways associated with cardiac glycosides. It exerts its effects by inhibiting the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility and other physiological effects .

Comparison with Similar Compounds

Uniqueness: Uzarigenin digitaloside is unique due to its lower cardiotonic effect compared to other cardiac glycosides like digitoxin. This makes it a safer option for medicinal use, reducing the risk of intoxication .

Properties

IUPAC Name

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNMTHWNSJUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871644
Record name 3-[(6-Deoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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